molecular formula C19H16ClNOS B11344953 N-(3-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(3-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11344953
M. Wt: 341.9 g/mol
InChI Key: SMSUPFGUTKQFAZ-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that features a benzamide core substituted with a 3-chlorophenyl group, a thiophene ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLOROPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride, which is then reacted with 3-methylbenzylamine to yield 3-chlorophenyl-3-methylbenzamide.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction. The 3-chlorophenyl-3-methylbenzamide is reacted with thiophene-2-carboxaldehyde in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions typically use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-CHLOROPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiophene ring and the chlorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    N-(3-CHLOROPHENYL)-3-METHYLBENZAMIDE: Lacks the thiophene ring, which may result in different biological activities.

    N-(3-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the methyl group, potentially affecting its pharmacokinetics and dynamics.

    N-(3-CHLOROPHENYL)-3-METHYL-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Contains a furan ring instead of a thiophene ring, which may alter its electronic properties and reactivity.

Uniqueness: The presence of both the thiophene ring and the methyl group in N-(3-CHLOROPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE contributes to its unique electronic properties and biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H16ClNOS

Molecular Weight

341.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16ClNOS/c1-14-5-2-6-15(11-14)19(22)21(13-18-9-4-10-23-18)17-8-3-7-16(20)12-17/h2-12H,13H2,1H3

InChI Key

SMSUPFGUTKQFAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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